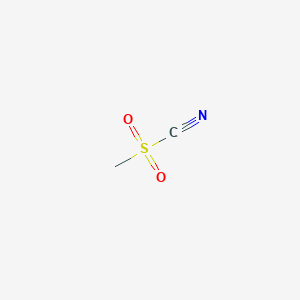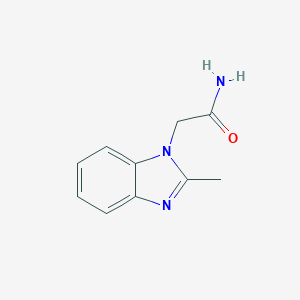
2-(2-Methylbenzimidazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(2-Methylbenzimidazol-1-yl)acetamide is a derivative of benzimidazole, which is a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazole derivatives are known for their wide range of biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of related benzimidazole compounds has been explored in various studies. An alternative method for the synthesis of acetamidobenzimidazoles has been developed, which involves the reacylation of methylbenzimidazol-2-ylcarbamate under the action of aliphatic and aromatic carboxylic acids . This method is significant as it provides a pathway to create homologues of anthelmintic drugs like N-(1H-benzimidazol-2-yl) acetamide. The process is sensitive to the size of the alkyl group and the reaction temperature, which can affect the yield of the target acyl products .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be complex and is often determined using X-ray crystallography. For instance, the crystal structure of a related compound, 2-(5-amino-4-carboxamidoimidazol-1-yl)acetamide, has been determined and refined, revealing intramolecular hydrogen bonding that stabilizes the molecular conformation . This extended planar structural pattern is crucial for the biological activity of these molecules .
Chemical Reactions Analysis
Benzimidazole derivatives undergo various chemical reactions that can modify their structure and, consequently, their biological activity. For example, the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate leads to a series of transformations, including methylation, catalytic hydrogenation, and reduction, to yield different products . The lactam group in these compounds exhibits varying stability, influencing the reaction outcomes when treated with amines or sodium hydroxide . These reactions are essential for the development of new compounds with potential pharmacological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of functional groups such as amides and carboxylic acids can affect properties like solubility, melting point, and reactivity. The intramolecular hydrogen bonds observed in the crystal structure analysis contribute to the stability and planarity of the molecules, which are important factors in their interaction with biological targets . Understanding these properties is crucial for the design and optimization of benzimidazole-based drugs.
科学的研究の応用
Synthetic Procedures and Therapeutic Potential
Benzazoles and their derivatives, such as 2-guanidinobenzazoles (2GBZs), have been the focus of synthetic chemists aiming to develop new therapeutic agents. These compounds, including 2-(2-Methylbenzimidazol-1-yl)acetamide, display a range of biological activities, with some still used in clinical applications. Synthetic efforts have been directed toward compounds with the guanidine moiety, highlighting their potential in modifying the biological activity of heterocycles. This includes the development of synthetic approaches to 2GBZs with various modifications, aiming to explore their pharmacological activities such as cytotoxicity, inhibition of cell proliferation via angiogenesis, and apoptosis (Rosales-Hernández et al., 2022).
Environmental Implications
Research into the environmental impact and biodegradation of chemical compounds, including acetamide derivatives, has increased, reflecting a growing concern over their presence and fate in aquatic environments. Studies have focused on the degradation pathways, by-products, and potential toxic effects of these compounds when released into the environment. This research is crucial for understanding the ecological footprint of chemical substances and for developing more sustainable chemical practices (Qutob et al., 2022).
Novel Antidepressant Avenues
The exploration of glutamatergic agents, including the implications of NMDA receptor antagonists for the treatment of mood disorders, has opened new avenues for antidepressant drug development. This line of research is driven by the need for more effective and rapid-acting therapeutic options for treatment-resistant depression. It highlights the importance of understanding the molecular mechanisms of compounds that interact with glutamate receptors, thereby providing insights into novel therapeutic targets (Lapidus, Soleimani, & Murrough, 2013).
将来の方向性
While specific future directions for 2-(2-Methylbenzimidazol-1-yl)acetamide are not mentioned, benzimidazole derivatives, in general, have been the focus of many research studies due to their wide range of biological activities . Future research may focus on exploring the potential applications of these compounds in various therapeutic areas.
特性
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-12-8-4-2-3-5-9(8)13(7)6-10(11)14/h2-5H,6H2,1H3,(H2,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVKEPCGOQIEOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylbenzimidazol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

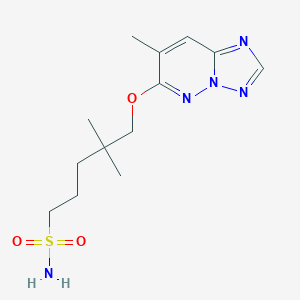
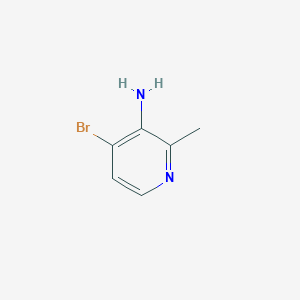

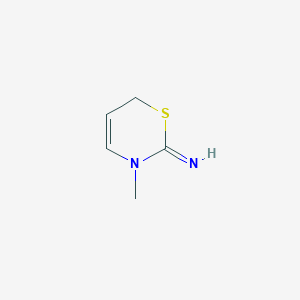
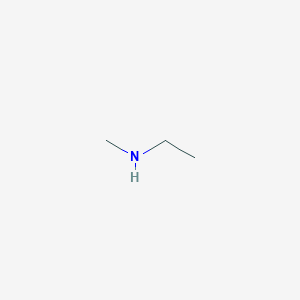






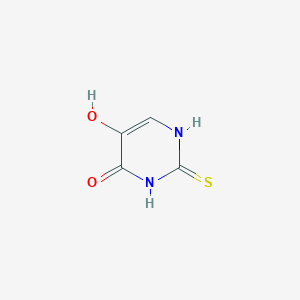
![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B141361.png)
